1-cyclohexylpentane-1,3-dione
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Overview
Description
1-Cyclohexylpentane-1,3-dione is an organic compound with the molecular formula C11H18O2. It is a diketone, meaning it contains two ketone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylpentane-1,3-dione can be synthesized through several methods. One common approach involves the Michael addition followed by Claisen condensation. This method starts with the reaction of cyclohexanone with an α,β-unsaturated ester in the presence of a base, leading to the formation of the desired diketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Cyclohexylpentane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclohexylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of metabolic processes, ultimately causing the death of the target plants .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A structurally similar compound with similar reactivity but different applications.
2-Methylcyclopentane-1,3-dione: Another diketone with distinct chemical properties and uses.
Uniqueness
1-Cyclohexylpentane-1,3-dione is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-cyclohexylpentane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLVRDZCIJGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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